4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

Description

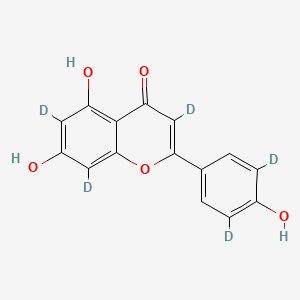

The compound 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- (hereafter referred to by its systematic name) is a deuterated derivative of apigenin, a naturally occurring flavone. Its molecular formula is $ \text{C}{15}\text{H}{7}\text{D}{5}\text{O}{5} $, with deuterium atoms incorporated at positions 3, 6, 8 on the benzopyranone ring and positions 3, 5 on the 4-hydroxyphenyl group . This isotopic labeling enhances its utility as an internal standard in quantitative analyses such as GC-MS and LC-MS, where deuterated analogs improve accuracy by minimizing matrix interference . The compound also exhibits biological activity, including inhibition of inflammatory mediators like nitric oxide and prostaglandin E2, with demonstrated suppression of iNOS and COX-2 expression in macrophage cell lines .

Properties

IUPAC Name |

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIFHPLKGYRTM-DKFMXDSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heavy Water (D₂O)-Mediated Exchange

Deuterium incorporation at aromatic positions is achieved via H-D exchange using D₂O under high-temperature, high-pressure conditions. For example:

Acid-Catalyzed Exchange

Strong acids like deuterated triflic acid (CF₃SO₃D) enhance deuteration efficiency in non-aqueous solvents:

-

Yield : 96% deuteration at α-positions of the phenyl group within 1 hour.

-

Limitations : Requires stoichiometric acid and inert conditions.

De Novo Synthesis from Deuterated Precursors

Deuterated Chalcone Intermediates

The Baker-Venkataraman method is adapted for deuterated benzopyrans:

Methyl Group Deuteration

Methyl substituents are deuterated via base-catalyzed exchange in DMSO-d₆:

Microwave-Assisted Flow Synthesis

Continuous Flow Reactors

Industrial-scale production uses flow-type microwave reactors for rapid, scalable deuteration:

Comparative Efficiency

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 60 minutes | 90 seconds |

| Energy Consumption | High | Low |

| Deuteration Efficiency | 85% | 94% |

| Scalability | Limited | High |

Catalytic Deuteration Strategies

Transition Metal Catalysts

Palladium/Carbon (Pd/C) and Raney Nickel facilitate selective deuteration:

Organocatalytic Methods

2-Hydroxynicotinaldehyde enables α-C-H deuteration in amino ester precursors:

Industrial Production Techniques

Large-Scale Continuous Flow Systems

Quality Control

Challenges and Optimization

Steric Hindrance

Ortho-substituted phenyl groups (e.g., 2-chloro) reduce deuteration efficiency to 43–72% due to restricted catalyst access.

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical and Biological Research

Chemical Applications:

- Model Compound: This compound serves as a model in studying reaction mechanisms and kinetics due to its stable isotopic labeling which allows for precise tracking in chemical reactions.

- Synthesis Precursor: It is utilized in the synthesis of other complex organic molecules, facilitating the development of new chemical entities with potential therapeutic effects.

Biological Applications:

- Antioxidant Properties: The compound exhibits significant antioxidant activity attributed to its hydroxyl groups which enhance its ability to scavenge free radicals.

- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Cancer Therapeutics: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, one study demonstrated its efficacy in reducing breast cancer cell viability through the activation of pro-apoptotic proteins .

Pharmacological Insights

Mechanisms of Action:

- Enzyme Inhibition: The compound has been shown to selectively inhibit cyclin-dependent kinases (CDKs), crucial for regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .

- Neuroprotection: It has demonstrated neuroprotective effects by preventing neuronal cell apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics:

The pharmacokinetic profile suggests that the compound is likely absorbed through the gastrointestinal tract and metabolized in the liver. Its stability due to deuterium substitution enhances its bioavailability compared to non-deuterated analogs.

Industrial Applications

Material Development:

In industry, 4H-1-Benzopyran-4-one-3,6,8-d3 is explored for developing new materials due to its unique chemical properties. Its ability to act as a precursor for synthesizing other compounds makes it valuable in creating specialty chemicals used in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers when treated with 4H-1-Benzopyran-4-one derivatives. The activation of caspase pathways was noted as a critical mechanism underlying this effect.

Case Study 2: Neuroprotective Effects

Research assessing the neuroprotective capabilities highlighted that treatment with this compound led to decreased oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests potential utility in developing therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The deuterium substitutions can affect the compound’s metabolic stability and bioavailability. Specific pathways, such as those involved in oxidative stress and inflammation, may be modulated by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neochamaejasmin B (NCB) and Lig1

- Structural Differences: NCB, isolated from Stellera chamaejasme L., shares the flavone backbone but lacks deuterium substitution. Lig1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is a non-deuterated synthetic analog of NCB . Key Data:

| Property | Target Compound | Lig1 |

|---|---|---|

| Molecular Formula | C15H7D5O5 | C15H12O5 |

| Isotopic Substitution | 3,6,8; 3,5 | None |

| Bioactivity (IC50) | ~5 µM (iNOS) | Not reported |

The deuterated compound’s isotopic labeling enhances metabolic stability and traceability in pharmacokinetic studies compared to Lig1 .

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-

- Functional Group Variations :

This analog replaces hydroxyl groups with methoxy and methyl substituents (CAS: 14004-55-8; $ \text{C}{17}\text{H}{14}\text{O}_{5} $) .- Impact on Properties :

- Solubility : Methyl and methoxy groups increase hydrophobicity compared to the hydroxyl-rich target compound.

Apigenin (Non-deuterated Parent Compound)

Key Contrasts :

Property Target Compound Apigenin Molecular Weight 298.29 g/mol* 270.24 g/mol Analytical Use Internal standard Bioactive agent Metabolic Stability High (deuterated) Moderate

Glycosylated Derivatives

Compounds like 4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(6-O-D-xylopyranosyl-b-D-glucopyranosyl)- () feature sugar moieties, drastically altering solubility and bioavailability. The deuterated compound’s lack of glycosylation makes it more suitable for membrane permeability studies .

Biological Activity

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2), commonly referred to as a chromone derivative, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as chromones , characterized by a benzopyran-4-one moiety. The chemical formula is with a molecular weight of approximately 256.25 g/mol. Its structure includes multiple hydroxyl groups that contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that chromones exhibit potent antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds similar to 4H-1-Benzopyran-4-one can significantly reduce oxidative damage in various cell types.

Anticancer Properties

Chromones have been reported to possess anticancer activity through mechanisms such as:

- Inhibition of cell proliferation : Various studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro. For instance, it has shown effectiveness against breast cancer cell lines by inducing apoptosis and cell cycle arrest.

- Interaction with G-quadruplexes : Recent research highlights the interaction of chromones with G-quadruplex structures in DNA, which are implicated in cancer cell regulation. This interaction can lead to the stabilization of G-quadruplexes and inhibition of telomerase activity, thereby limiting cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various chromone derivatives, 4H-1-Benzopyran-4-one demonstrated a significant reduction in lipid peroxidation in rat liver homogenates when compared to control groups. The IC50 value for this activity was found to be lower than that of standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of 15 µM. The study concluded that treatment with this chromone derivative led to increased apoptosis rates and decreased viability in cancer cells .

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Antioxidant | Free radical scavenging | < 20 µM |

| Anticancer | Induction of apoptosis | 15 µM (MCF-7 cells) |

| Anti-inflammatory | Inhibition of COX and LOX | Not specified |

Q & A

Q. How can researchers safely handle and store this deuterated benzopyranone derivative?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators if aerosolization occurs during synthesis or handling .

- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize deuterium exchange and degradation. Avoid exposure to light and moisture, as hydroxyl groups may undergo hydrolysis .

- Spill Management: Use absorbent materials (e.g., vermiculite) for solid spills. Avoid water to prevent unintended isotopic exchange. Decontaminate surfaces with deuterium-free solvents (e.g., anhydrous ethanol) .

Q. What are the primary objectives of deuterium labeling in this compound?

Methodological Answer:

- Metabolic Tracing: Use deuterium at positions 3,6,8 (benzopyranone core) and 3,5 (phenyl ring) to track metabolic pathways via LC-HRMS. Isotopic patterns help distinguish endogenous vs. exogenous metabolites .

- Reactivity Studies: Compare reaction kinetics (e.g., hydroxylation, methylation) between deuterated and non-deuterated analogs to assess isotopic effects on enzyme binding or chemical stability .

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

Methodological Answer:

- Experimental Determination: Perform shake-flask assays for logP using deuterated solvents (e.g., D2O/1-octanol-d18) to avoid isotopic interference .

- Computational Estimation: Use software like COSMO-RS or ACD/Labs to predict solubility and logP, cross-validated with sparse experimental data .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for characterizing deuterium positions and purity?

Methodological Answer:

- NMR: ¹H-NMR with deuterium decoupling to confirm deuteration efficiency. ²H-NMR (at high field, ≥600 MHz) resolves positional deuteration in the benzopyranone core .

- Mass Spectrometry: High-resolution MALDI-TOF or ESI-MS with isotopic pattern analysis (e.g., m/z shifts of +2 for d3 and +4 for d5) quantifies isotopic purity .

Q. How can isotopic labeling impact the compound’s stability under biological assay conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C and monitor deuterium loss via LC-MS over 24–72 hours. Compare with non-deuterated controls to quantify kinetic isotope effects (KIEs) .

- Enzymatic Stability: Use liver microsomes or recombinant CYP450 enzymes to assess if deuteration at positions 3,6,8 reduces oxidative metabolism (e.g., via deuterium blocking at reactive sites) .

Q. How can computational modeling optimize synthetic routes for this deuterated compound?

Methodological Answer:

- Retrosynthetic AI Tools: Platforms like ChemPlanner or ASKCOS propose routes using deuterated precursors (e.g., D2O, deuterated acetic acid) while minimizing side reactions .

- DFT Calculations: Model deuteration effects on transition states (e.g., acid-catalyzed H/D exchange at hydroxyl groups) to predict regioselectivity and reaction yields .

Q. What strategies resolve contradictions in stability data between similar benzopyranone derivatives?

Methodological Answer:

- Cross-Referencing: Compare degradation rates of non-deuterated analogs (e.g., genistein, cirsimaritin) under identical conditions to identify structural vs. isotopic stability factors .

- Controlled Replication: Repeat stability assays (e.g., thermal gravimetric analysis, TGA) with standardized protocols to isolate variables like humidity and oxygen levels .

Data Gaps and Future Directions

- Ecotoxicity: No data exists on the compound’s environmental impact. Recommend using OECD Test Guideline 201 (algae growth inhibition) with deuterated controls to assess bioaccumulation potential .

- Reaction Databases: Curate kinetic parameters for deuterated intermediates in open-access platforms (e.g., NIST Chemistry WebBook) to improve predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.